

# An In-depth Technical Guide to 4-Methylbenzoyl Bromide: Properties, Synthesis, and Applications

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: *4-methylbenzoyl Bromide*

Cat. No.: *B8374484*

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This guide provides an in-depth exploration of **4-methylbenzoyl bromide** (also known as p-toloyl bromide), a key reagent in organic synthesis. Designed for researchers, chemists, and professionals in drug development, this document moves beyond simple data recitation to explain the causality behind the compound's behavior, offering field-proven insights into its application and handling.

## Core Molecular Profile and Physicochemical Properties

**4-Methylbenzoyl bromide** is an aromatic acyl bromide featuring a carbonyl bromide group and a methyl group attached at the para (4-position) of the benzene ring. This substitution pattern is critical to its electronic properties and reactivity. The electron-donating nature of the methyl group subtly influences the electrophilicity of the carbonyl carbon, a key determinant in its synthetic utility.

Caption: Chemical structure of **4-methylbenzoyl bromide**.

The key physicochemical properties are summarized below. As a reactive acyl halide, it is characterized by its sensitivity to moisture and its utility as an acylating agent.

Property	Value	Reference(s)
IUPAC Name	4-methylbenzoyl bromide	<a href="#">[1]</a>
Synonyms	p-Toluoyl bromide, 4-Methyl-benzoyl bromide	<a href="#">[2]</a>
CAS Number	874-58-8	<a href="#">[2]</a> <a href="#">[3]</a>
Molecular Formula	C <sub>8</sub> H <sub>7</sub> BrO	<a href="#">[1]</a>
Molecular Weight	199.04 g/mol	<a href="#">[1]</a>
Appearance	Expected to be a liquid or low-melting solid, corrosive.	Inferred from p-toluoyl chloride.
Boiling Point	Data not readily available.	
Solubility	Soluble in aprotic organic solvents (e.g., THF, DCM). Reacts with protic solvents (e.g., water, alcohols).	

## Spectroscopic Characterization

Spectroscopic analysis is fundamental to confirming the identity and purity of **4-methylbenzoyl bromide** after synthesis or before use.

## Nuclear Magnetic Resonance (<sup>1</sup>H and <sup>13</sup>C NMR)

NMR spectroscopy provides unambiguous structural information. The <sup>1</sup>H NMR spectrum is characterized by distinct signals for the aromatic and methyl protons.

- <sup>1</sup>H NMR: The aromatic region displays two characteristic doublets due to the para-substitution pattern.
  - $\delta \sim 7.95$  ppm (d, 2H): Protons ortho to the electron-withdrawing carbonyl group.[\[4\]](#)[\[5\]](#)
  - $\delta \sim 7.37$  ppm (d, 2H): Protons meta to the carbonyl group (ortho to the methyl group).[\[4\]](#)[\[5\]](#)
  - $\delta \sim 2.4$  ppm (s, 3H): Protons of the methyl group. (Predicted value)

- $^{13}\text{C}$  NMR: (Predicted values based on p-toluoyl chloride)
  - $\delta \sim 168$  ppm: Carbonyl carbon (C=O).
  - $\delta \sim 146$  ppm: Aromatic carbon attached to the methyl group.
  - $\delta \sim 132$  ppm: Aromatic carbon attached to the carbonyl group.
  - $\delta \sim 130$  ppm &  $\sim 129$  ppm: Aromatic CH carbons.
  - $\delta \sim 22$  ppm: Methyl carbon ( $\text{CH}_3$ ).

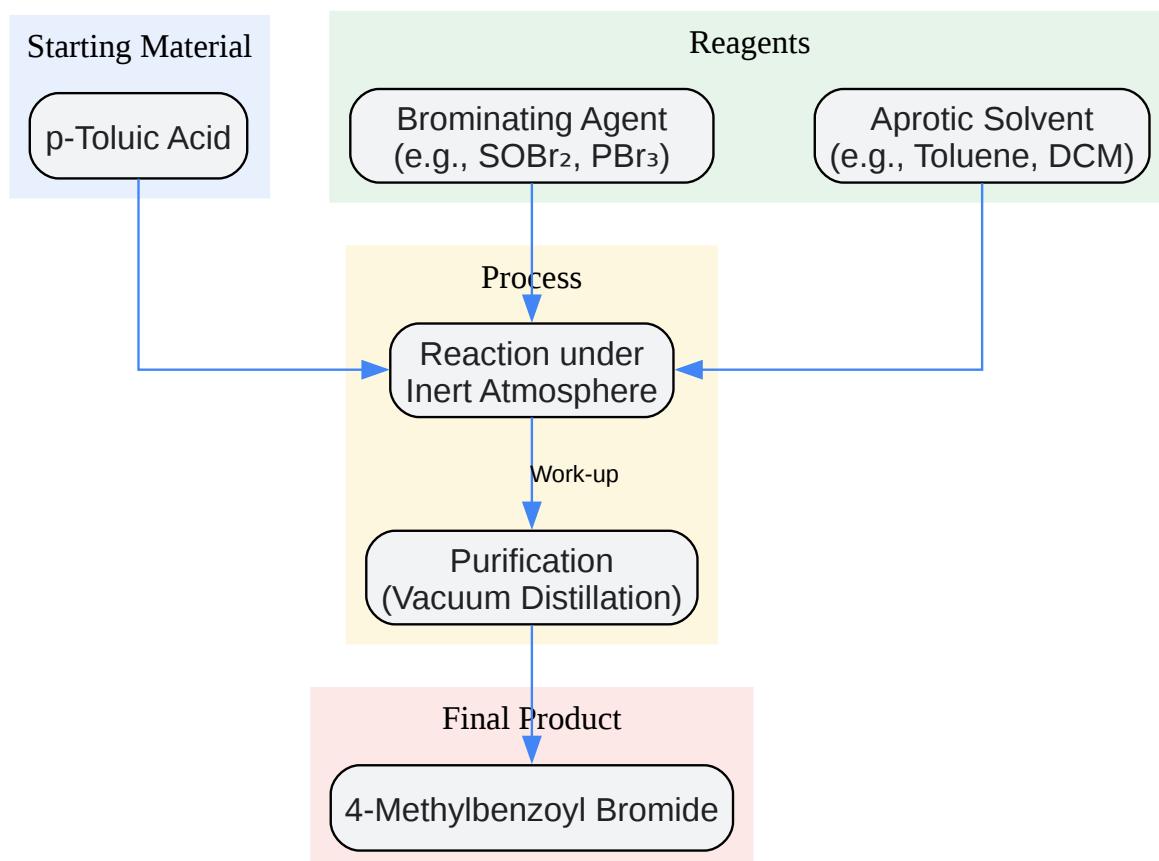
## Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective tool for identifying the key carbonyl functional group.

- C=O Stretch: A strong, sharp absorption band is expected in the range of  $1770\text{-}1815\text{ cm}^{-1}$ . This frequency is characteristic of acyl bromides and is higher than that of corresponding ketones or esters due to the inductive effect of the bromine atom.
- Aromatic C-H Stretch: Peaks observed just above  $3000\text{ cm}^{-1}$ .
- Aliphatic C-H Stretch: Peaks observed just below  $3000\text{ cm}^{-1}$  for the methyl group.
- Aromatic C=C Stretch: Medium to weak bands in the  $1600\text{-}1450\text{ cm}^{-1}$  region.

## Synthesis and Manufacturing

The primary laboratory-scale synthesis of **4-methylbenzoyl bromide** involves the conversion of p-toluic acid using a suitable brominating agent. This is a standard transformation for which the analogous synthesis of p-toluoyl chloride is well-documented.[\[6\]](#)



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Caption: General workflow for the synthesis of **4-methylbenzoyl bromide**.

Causality in Synthesis:

- Choice of Brominating Agent: Thionyl bromide ( $\text{SOBr}_2$ ) or phosphorus tribromide ( $\text{PBr}_3$ ) are effective.  $\text{SOBr}_2$  is often preferred because the byproducts ( $\text{SO}_2$  and  $\text{HBr}$ ) are gaseous, simplifying purification.
- Inert Atmosphere: The reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon) because both the brominating agents and the acyl bromide product are highly reactive with atmospheric moisture.
- Solvent: Anhydrous aprotic solvents are required to prevent unwanted side reactions.

- Purification: Vacuum distillation is typically used to purify the final product, separating it from non-volatile impurities and any remaining starting material.

## Chemical Reactivity and Mechanistic Insights

The utility of **4-methylbenzoyl bromide** stems from the high electrophilicity of its carbonyl carbon, making it a potent acylating agent. The bromine atom is an excellent leaving group, facilitating nucleophilic acyl substitution.

### Nucleophilic Acyl Substitution

**4-Methylbenzoyl bromide** readily reacts with a wide range of nucleophiles, including alcohols (to form esters), amines (to form amides), and water (hydrolysis to p-toluidic acid).

The general mechanism proceeds via a tetrahedral intermediate:

- Nucleophilic Attack: The nucleophile attacks the electrophilic carbonyl carbon.
- Formation of Tetrahedral Intermediate: The pi-bond of the carbonyl breaks, forming a transient, negatively charged tetrahedral intermediate.
- Elimination of Leaving Group: The carbonyl pi-bond reforms, and the bromide ion is expelled as the leaving group.

Caption: Mechanism of nucleophilic acyl substitution.

**Electronic Effect of the Methyl Group:** The para-methyl group is weakly electron-donating through an inductive effect. This slightly reduces the partial positive charge on the carbonyl carbon, making **4-methylbenzoyl bromide** marginally less reactive than unsubstituted benzoyl bromide. However, this effect is generally minor, and the compound remains a highly effective acylating agent.

### Friedel-Crafts Acylation

**4-Methylbenzoyl bromide** can serve as the electrophile in Friedel-Crafts acylation reactions to form diaryl ketones. A strong Lewis acid catalyst (e.g.,  $\text{AlCl}_3$ ) is required to activate the acyl bromide, forming a highly electrophilic acylium ion, which is then attacked by an electron-rich aromatic ring.

## Applications in Research and Drug Development

The ability to efficiently introduce the 4-methylbenzoyl (p-toluoyl) moiety makes this reagent valuable in several fields:

- **Pharmaceutical Synthesis:** The p-toluoyl group is a common structural motif in various biologically active molecules. Its introduction can modify a drug candidate's lipophilicity, metabolic stability, and receptor binding affinity.
- **Polymer Chemistry:** Acyl halides are used to functionalize polymers. For instance, p-toluoyl bromide can be used to modify amine-functionalized polythiophenes to create new conductive and photosensitive polymer derivatives with tailored electronic properties.[\[7\]](#)
- **Organic Materials:** It serves as a building block for liquid crystals and other advanced organic materials where the rigid, substituted aromatic core is a desired feature.

## Safety, Handling, and Storage

As a senior scientist, ensuring laboratory safety is paramount. **4-Methylbenzoyl bromide** must be handled with appropriate caution due to its high reactivity and corrosive nature.

- **Hazards:**
  - Corrosive: Causes severe skin burns and serious eye damage.
  - Lachrymator: Vapors are highly irritating to the eyes and respiratory system.
  - Moisture Sensitive: Reacts vigorously with water to produce corrosive hydrogen bromide (HBr) gas.
- **Personal Protective Equipment (PPE):**
  - Eye Protection: Safety goggles and a face shield are mandatory.
  - Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene).
  - Body Protection: Wear a lab coat.

- Handling:
  - All manipulations must be performed in a well-ventilated chemical fume hood.
  - Use glassware that has been oven- or flame-dried to remove all traces of moisture.
  - Keep away from water, alcohols, amines, and strong bases.
- Storage:
  - Store in a tightly sealed container under an inert atmosphere (nitrogen or argon).
  - Keep in a cool, dry, and well-ventilated area away from incompatible materials.

## Experimental Protocol: Acylation of Benzylamine

This protocol provides a self-validating methodology for the synthesis of N-benzyl-4-methylbenzamide, a representative acylation reaction.

### Materials:

- **4-Methylbenzoyl bromide**
- Benzylamine
- Triethylamine ( $\text{Et}_3\text{N}$ ) or Pyridine (as an acid scavenger)
- Anhydrous Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Brine (saturated aqueous  $\text{NaCl}$ )
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )

### Procedure:

- Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve benzylamine (1.0 eq) and triethylamine (1.1 eq) in anhydrous

DCM.

- Cooling: Cool the solution to 0 °C using an ice-water bath. Causality: This is done to moderate the exothermic reaction and prevent potential side reactions.
- Addition: Dissolve **4-methylbenzoyl bromide** (1.05 eq) in a small amount of anhydrous DCM and add it dropwise to the stirred amine solution over 15-20 minutes.
- Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Quenching & Work-up:
  - Pour the reaction mixture into a separatory funnel containing saturated NaHCO<sub>3</sub> solution to quench any unreacted acyl bromide and neutralize the triethylammonium bromide salt.
  - Extract the aqueous layer with DCM (2x).
  - Combine the organic layers and wash with brine. Causality: The brine wash helps to remove residual water from the organic phase.
- Drying and Concentration: Dry the organic layer over anhydrous MgSO<sub>4</sub>, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification & Validation: Purify the crude solid product by recrystallization (e.g., from ethanol/water or ethyl acetate/hexanes). Confirm the structure and purity of the resulting N-benzyl-4-methylbenzamide using NMR and IR spectroscopy, which should match literature values for the expected product.

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